

# solubility of 4,6-Dimethoxypyridine-3-boronic acid in organic solvents

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## Compound of Interest

Compound Name: 4,6-Dimethoxypyridine-3-boronic acid

Cat. No.: B1463905

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An In-depth Technical Guide to the Solubility of **4,6-Dimethoxypyridine-3-boronic acid** in Organic Solvents

## Abstract

This technical guide provides a comprehensive analysis of the solubility of **4,6-dimethoxypyridine-3-boronic acid**, a key building block in contemporary drug discovery and organic synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers and drug development professionals. It elucidates the theoretical principles governing the solubility of this molecule, presents a robust, field-proven experimental protocol for its determination, and discusses the practical implications of the resulting data. By synthesizing theoretical insights with actionable methodologies, this guide empowers scientists to optimize reaction conditions, streamline formulation development, and accelerate their research endeavors.

## Introduction: The Significance of 4,6-Dimethoxypyridine-3-boronic acid and the Imperative of Solubility Data

**4,6-Dimethoxypyridine-3-boronic acid** has emerged as a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex heterocyclic compounds with potential biological activities.[1][2] Its utility as a building block in the construction of novel

molecular architectures underscores its importance in medicinal chemistry and materials science.[\[3\]](#)[\[4\]](#)

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its application.[\[5\]](#) From reaction kinetics in a synthetic flask to bioavailability in a physiological system, solubility dictates the efficiency and feasibility of a chemical process. For researchers working with **4,6-dimethoxypyridine-3-boronic acid**, a thorough understanding of its solubility in various organic solvents is paramount for:

- **Reaction Optimization:** Selecting an appropriate solvent system that ensures the complete dissolution of reactants is fundamental to achieving optimal reaction rates and yields.
- **Purification and Crystallization:** Knowledge of solubility is essential for developing effective crystallization and purification protocols.
- **Formulation Development:** For drug development professionals, solubility data is a prerequisite for designing stable and bioavailable dosage forms.[\[6\]](#)
- **High-Throughput Screening (HTS):** In HTS campaigns, compounds are typically dissolved in solvents like Dimethyl Sulfoxide (DMSO) for screening. Understanding the solubility limits is crucial to avoid false negatives due to compound precipitation.

This guide addresses the notable absence of specific quantitative solubility data for **4,6-dimethoxypyridine-3-boronic acid** in the public domain by providing a comprehensive framework for its experimental determination and interpretation.

## Physicochemical Properties of 4,6-Dimethoxypyridine-3-boronic acid

A foundational understanding of the physicochemical properties of **4,6-dimethoxypyridine-3-boronic acid** is essential for predicting its solubility behavior.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>4</sub>	[7][8]
Molecular Weight	182.97 g/mol	[8]
CAS Number	1072945-98-3 or 915021-19-1	[7][8][9]
Appearance	Solid	
Predicted Boiling Point	341.2±52.0 °C at 760 mmHg	[10]
Predicted Density	1.3±0.1 g/cm <sup>3</sup>	[10]

## Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.

[11]

## Structural Analysis of 4,6-Dimethoxypyridine-3-boronic acid

The molecular structure of **4,6-dimethoxypyridine-3-boronic acid** provides key insights into its expected solubility:

- **Pyridine Ring:** The pyridine core is a polar heterocyclic aromatic ring, contributing to the overall polarity of the molecule.
- **Boronic Acid Group (-B(OH)<sub>2</sub>):** The boronic acid functional group is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid.[3] This group significantly enhances the potential for interaction with polar solvents.
- **Methoxy Groups (-OCH<sub>3</sub>):** The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. Their presence can influence the electronic properties and solubility of the molecule.[12][13] The introduction of methoxy groups can, in some cases, enhance solubility.[12]

## Expected Solubility Trends Based on Analogous Compounds

In the absence of direct data, examining the solubility of structurally related compounds can provide valuable predictive insights:

- **Pyridine Boronic Acids:** Simple pyridine-boronic acids are generally soluble in polar organic solvents such as methanol, DMSO, and DMF.[\[14\]](#)[\[15\]](#)
- **Phenylboronic Acid:** Phenylboronic acid exhibits high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[\[16\]](#)
- **Dimethoxypyrimidine Derivatives:** A related compound, 2,4-dimethoxypyrimidine-5-boronic acid, is reported to be soluble in DMSO.[\[17\]](#)

Based on this analysis, **4,6-dimethoxypyridine-3-boronic acid** is anticipated to be most soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., methanol, ethanol). Its solubility is expected to be limited in nonpolar solvents (e.g., hexane, toluene).

## Experimental Protocol for Solubility Determination: A Self-Validating System

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This method is robust and provides a reliable measure of solubility.[\[17\]](#)

### Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method.

### Materials and Apparatus

- **4,6-Dimethoxypyridine-3-boronic acid**

- Selected organic solvents (analytical grade or higher)
- Constant temperature shaker bath
- Vials with low-adsorption properties and secure caps
- Validated analytical method (e.g., HPLC-UV, GC)
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes

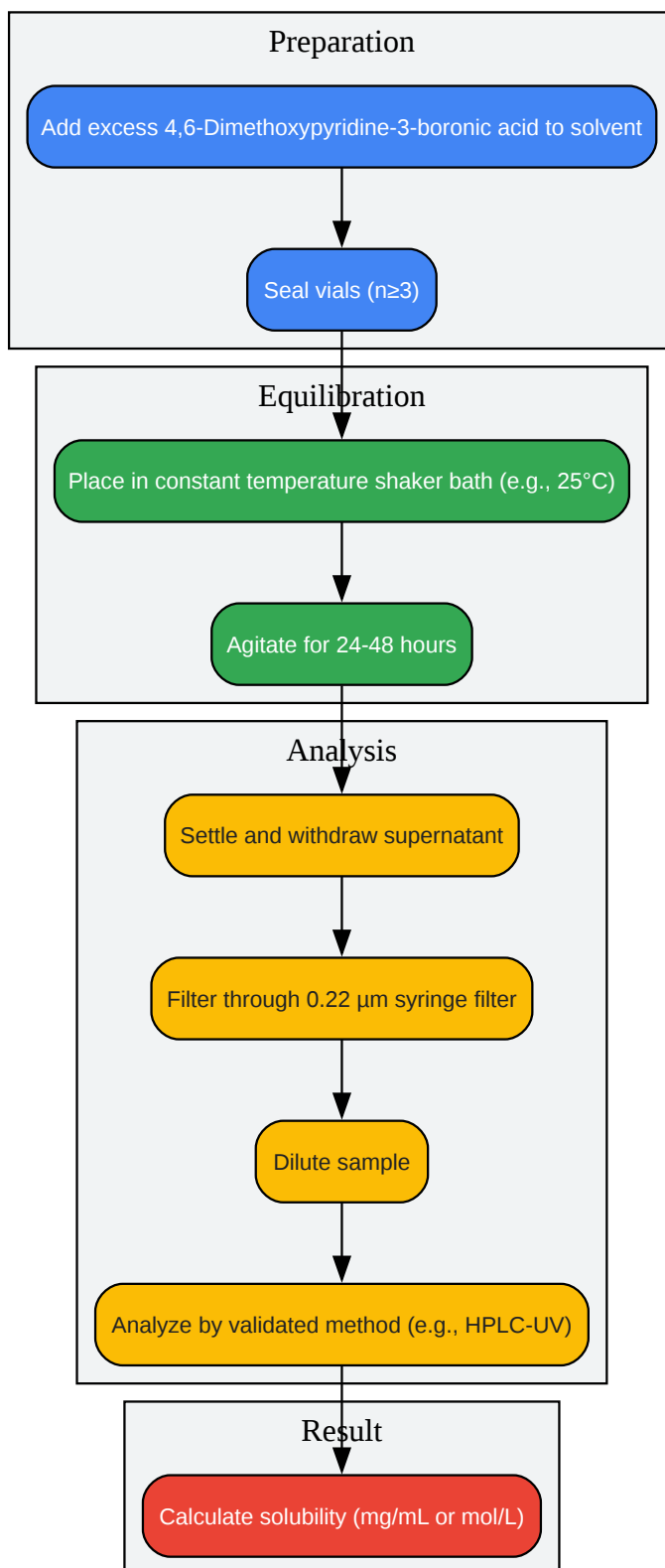
## Step-by-Step Methodology

- Preparation of Saturated Solution:
  - Causality: To ensure that the solution reaches saturation, an excess of the solid compound must be present throughout the equilibration period.
  - Procedure: Add an excess amount of **4,6-dimethoxypyridine-3-boronic acid** to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential. A minimum of three replicate vials should be prepared for each solvent to ensure reproducibility.
- Equilibration:
  - Causality: The system must reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Agitation ensures a homogenous mixture and facilitates the attainment of equilibrium. A constant temperature is critical as solubility is temperature-dependent.
  - Procedure: Seal the vials and place them in a constant temperature shaker bath (e.g., 25  $^{\circ}\text{C} \pm 0.5$   $^{\circ}\text{C}$ ). Agitate the mixtures for a predetermined time (typically 24-48 hours). Preliminary experiments can be conducted to determine the time required to reach equilibrium.
- Sample Preparation and Analysis:

- Causality: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium concentration. Filtration is a common method for this separation.
- Procedure:
  - Allow the vials to stand in the temperature-controlled bath for a short period to allow the undissolved solid to settle.
  - Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.
  - Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
  - Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of **4,6-dimethoxypyridine-3-boronic acid**.
- Calculation of Solubility:
  - Causality: The determined concentration of the diluted solution is used to back-calculate the original concentration in the saturated solution, which represents the solubility.
  - Procedure: Calculate the solubility using the following formula:

$$\text{Solubility (mg/mL)} = (\text{Concentration from analysis (mg/mL)}) \times (\text{Dilution factor})$$

## Experimental Workflow Diagram



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Caption: Experimental workflow for determining the solubility of **4,6-Dimethoxypyridine-3-boronic acid**.

## Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

### Recommended Data Table Format

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
e.g., Methanol	25		
e.g., Acetone	25		
e.g., Dichloromethane	25		
e.g., Toluene	25		
e.g., DMSO	25		
e.g., Ethyl Acetate	25		

## Interpretation of Results

The quantitative data obtained will provide a clear solubility profile of **4,6-dimethoxypyridine-3-boronic acid** across a range of solvents. This profile can be used to:

- **Select Optimal Solvents for Synthesis:** Solvents in which the compound exhibits high solubility are generally preferred for chemical reactions.
- **Design Crystallization Procedures:** A solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature is ideal for recrystallization.
- **Guide Formulation Strategies:** The data will inform the choice of excipients and solvent systems for creating stable formulations.

## Conclusion



While specific quantitative solubility data for **4,6-dimethoxypyridine-3-boronic acid** is not readily available in the existing literature, this technical guide provides the necessary theoretical foundation and a detailed, practical experimental protocol for its determination. By understanding the structural features of the molecule and applying the robust shake-flask method, researchers can generate reliable solubility data. This information is invaluable for the effective utilization of this important building block in organic synthesis and drug development, enabling the optimization of experimental conditions and accelerating the path to discovery.

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